5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate
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Overview
Description
5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include heating and the use of solvents like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles . This method not only reduces the environmental impact but also simplifies the purification process. The compounds are synthesized using simple heating and relatively quick reactions, followed by purification using green methodologies .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
5-(Aminomethyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a possible role in the treatment of Alzheimer’s disease . The compound’s hydrophobic nature allows it to pass through cell membranes, making it effective in vivo .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylisoindoline-1,3-dione: Another isoindoline derivative with similar biological activities.
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Exhibits strong anticancer properties.
Uniqueness
Its synthesis under green chemistry conditions also highlights its environmental benefits .
Biological Activity
5-(Aminomethyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12F3N2O5
- Molecular Weight : 332.23 g/mol
- CAS Number : 952747-20-5
The compound exhibits multiple mechanisms of biological activity:
- Anticancer Activity : Studies have shown that isoindoline derivatives can inhibit tumor cell proliferation. The compound has demonstrated significant antitumor activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Acetylcholinesterase Inhibition : Research indicates that derivatives of isoindoline-1,3-dione can act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of approximately sixty cancer cell lines. The results indicated a mean growth inhibition (GI) rate of around 12.53%, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research involving neuroprotective assays demonstrated that certain isoindoline derivatives exhibited protective effects against oxidative stress in neuronal cells (PC12 neurons). These findings suggest potential applications in neurodegenerative disease therapies .
Toxicity and Safety Profile
Acute toxicity studies have shown that the compound possesses a low toxicity profile in laboratory mice. In silico predictions correlated well with experimental data, suggesting safety for further development in therapeutic applications .
Properties
Molecular Formula |
C11H9F3N2O4 |
---|---|
Molecular Weight |
290.19 g/mol |
IUPAC Name |
5-(aminomethyl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H8N2O2.C2HF3O2/c10-4-5-1-2-6-7(3-5)9(13)11-8(6)12;3-2(4,5)1(6)7/h1-3H,4,10H2,(H,11,12,13);(H,6,7) |
InChI Key |
APRUKUGSUBRWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=O)NC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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